N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide typically involves the reaction of p-tolyl isocyanate with an appropriate amine and acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetic acid, while reduction may produce N-(2-methoxyethyl)-2-(2-hydroxy-3-(p-tolyl)imidazolidin-1-yl)acetamide.
Scientific Research Applications
N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
- N-(2-methoxyethyl)-2-(2-oxo-3-(m-tolyl)imidazolidin-1-yl)acetamide
- N-(2-methoxyethyl)-2-(2-oxo-3-(o-tolyl)imidazolidin-1-yl)acetamide
Uniqueness
N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as enhanced binding affinity or selectivity for particular targets.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-12-3-5-13(6-4-12)18-9-8-17(15(18)20)11-14(19)16-7-10-21-2/h3-6H,7-11H2,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTNXHUWUWEEHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.